
(2R,3S,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol is a nucleoside analog that has significant importance in medicinal chemistry. It is structurally related to naturally occurring nucleosides and is often studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Glycosylation Reaction: The starting material, a purine derivative, undergoes a glycosylation reaction with a protected sugar moiety. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protected sugar moiety is then deprotected under acidic or basic conditions to yield the desired nucleoside analog.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions followed by automated purification processes. The use of continuous flow reactors and advanced purification technologies can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with various nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of a carboxylated nucleoside analog.
Reduction: Formation of an amine-substituted nucleoside analog.
Substitution: Formation of hydroxyl or amino-substituted nucleoside analogs.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an antiviral agent, particularly against viruses such as HIV and hepatitis B.
- Studied for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
Medicine:
- Explored as a potential anticancer agent due to its ability to interfere with DNA synthesis in rapidly dividing cells.
- Investigated for its potential to enhance the efficacy of existing chemotherapy drugs.
Industry:
- Used in the development of diagnostic tools and assays for detecting viral infections.
- Studied for its potential use in the synthesis of novel pharmaceuticals.
作用機序
The compound exerts its effects by incorporating into the DNA or RNA of viruses or cancer cells, leading to the termination of DNA or RNA synthesis. This incorporation disrupts the normal replication process, ultimately inhibiting the growth and proliferation of the target cells. The molecular targets include viral polymerases and cellular DNA polymerases, which are essential for the replication of genetic material.
類似化合物との比較
Acyclovir: Another nucleoside analog used as an antiviral agent.
Ganciclovir: A nucleoside analog used to treat cytomegalovirus infections.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness:
- The presence of the chlorine atom and the specific stereochemistry of the sugar moiety make (2R,3S,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol unique compared to other nucleoside analogs.
- Its specific mechanism of action and potential therapeutic applications distinguish it from other similar compounds.
特性
分子式 |
C10H12ClN5O3 |
|---|---|
分子量 |
285.69 g/mol |
IUPAC名 |
(2R,3S,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5-,9+/m0/s1 |
InChIキー |
HNSLUZJFGNTTEV-DQSPEZDDSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO |
正規SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



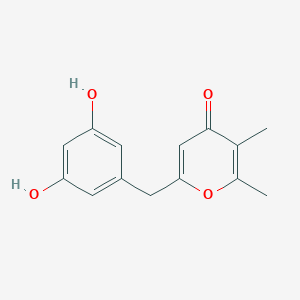
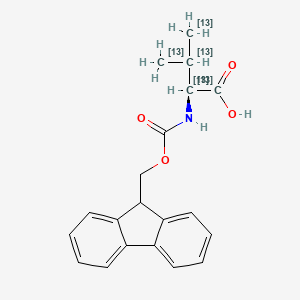
![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
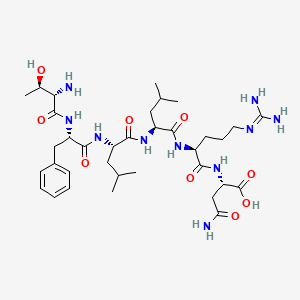
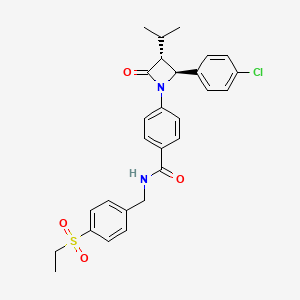
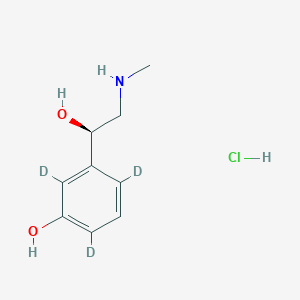
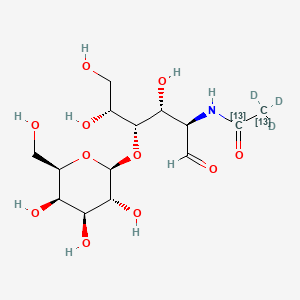
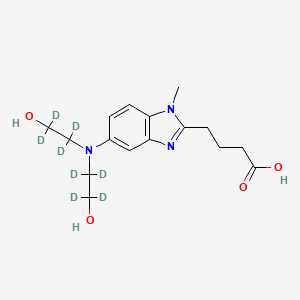
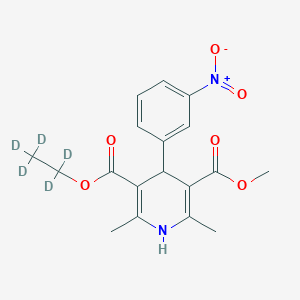
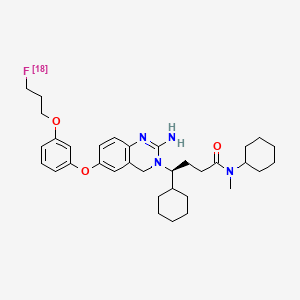

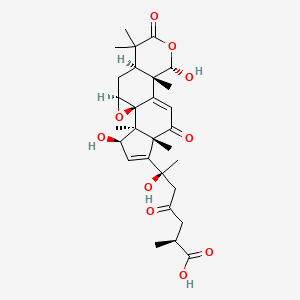
![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
